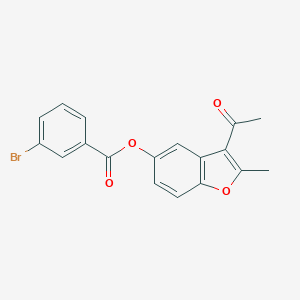![molecular formula C21H13BrN2O3 B378601 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone](/img/structure/B378601.png)
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone typically involves the reaction of 2-phenylquinazolin-4(3H)-one with 3-bromobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The quinazolinone core can undergo oxidation to form quinazoline derivatives or reduction to yield dihydroquinazolinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Aplicaciones Científicas De Investigación
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit various enzymes, including kinases and proteases, by binding to their active sites . This inhibition can lead to the modulation of cellular pathways involved in disease processes, making the compound a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-2-phenyl-quinazolin-3-yl) phenylbenzoate: Similar structure but with a phenyl group instead of a bromine atom.
4-Oxo-2-phenyl-quinazolin-3-yl) methylbenzoate: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
3-[(3-bromobenzoyl)oxy]-2-phenyl-4(3H)-quinazolinone is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions. This allows for the synthesis of a wide range of derivatives with diverse biological activities .
Propiedades
Fórmula molecular |
C21H13BrN2O3 |
|---|---|
Peso molecular |
421.2g/mol |
Nombre IUPAC |
(4-oxo-2-phenylquinazolin-3-yl) 3-bromobenzoate |
InChI |
InChI=1S/C21H13BrN2O3/c22-16-10-6-9-15(13-16)21(26)27-24-19(14-7-2-1-3-8-14)23-18-12-5-4-11-17(18)20(24)25/h1-13H |
Clave InChI |
NTFVQOAUIXUYDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OC(=O)C4=CC(=CC=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OC(=O)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B378519.png)
![Ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate](/img/structure/B378520.png)
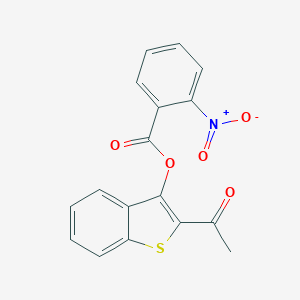
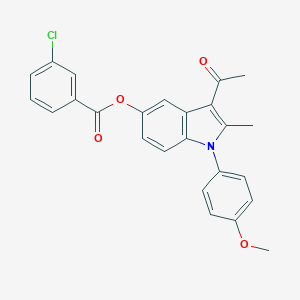
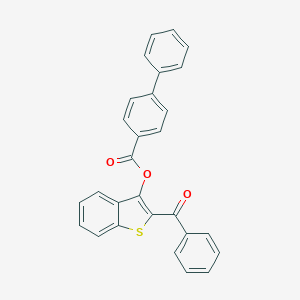
![3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B378525.png)
![ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378527.png)
![2-(4-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378532.png)
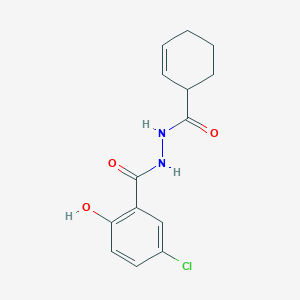
![2-[(4-Bromobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid](/img/structure/B378534.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate](/img/structure/B378536.png)
![1-(5-Hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B378537.png)
![2,6-ditert-butyl-4-[2-(1H-indol-3-yl)-5-methoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B378541.png)
